Cas no 851269-78-8 (N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide)
![N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/851269-78-8x500.png)
N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Z45635325
- EN300-26578837
- N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide
- 851269-78-8
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- Inchi: 1S/C16H11F6NO2S/c17-15(18,19)12-6-7-13(16(20,21)22)14(10-12)23-26(24,25)9-8-11-4-2-1-3-5-11/h1-10,23H/b9-8+
- InChI Key: VWVQGXPNYDOAAM-CMDGGOBGSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=C(C(F)(F)F)C=CC=1C(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 395.04146874g/mol
- Monoisotopic Mass: 395.04146874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 54.6Ų
N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578837-0.05g |
N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide |
851269-78-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide
Comprehensive Overview of N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide (CAS 851269-78-8)
N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide (CAS 851269-78-8) is a specialized sulfonamide derivative with a unique trifluoromethyl-substituted aromatic backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural complexity and potential bioactivity. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery. Researchers are particularly interested in its role as a sulfonamide-based intermediate for synthesizing novel therapeutic agents targeting inflammation and enzyme inhibition.
In recent years, the demand for fluorinated organic compounds like N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide has surged, driven by their applications in precision medicine and crop protection. The compound’s CAS 851269-78-8 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its sulfonamide moiety is known to interact with biological targets such as carbonic anhydrases and kinases, aligning with current trends in targeted therapy development.
From a synthetic chemistry perspective, N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide exemplifies advancements in organofluorine chemistry. The incorporation of trifluoromethyl groups via modern cross-coupling reactions or electrophilic fluorination techniques highlights its synthetic versatility. Laboratories optimizing green chemistry protocols also explore this compound’s preparation using catalytic methods to minimize waste—a topic trending in sustainable chemistry forums.
The physicochemical properties of CAS 851269-78-8, including its logP and hydrogen-bonding capacity, are critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Computational chemists frequently model its molecular docking behavior to predict interactions with proteins like G-protein-coupled receptors (GPCRs), a hot topic in AI-driven drug design. Such studies often appear in searches related to cheminformatics and machine learning in chemistry.
Beyond pharmaceuticals, N-[2,5-bis(trifluoromethyl)phenyl]-2-phenylethene-1-sulfonamide finds niche applications in material science, particularly in designing fluoropolymer coatings with enhanced durability. Its thermal stability and resistance to oxidation make it valuable for high-performance materials, resonating with industrial queries about advanced functional materials.
In summary, CAS 851269-78-8 represents a multifaceted compound bridging medicinal chemistry, synthetic methodology, and material innovation. Its sulfonamide scaffold and trifluoromethyl motifs continue to inspire research across disciplines, addressing contemporary challenges in drug development and sustainable technology.
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